1-(3,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea
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Overview
Description
1-(3,4-Dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a dimethoxyphenyl group, an indole moiety, and a sulfonyl ethyl linkage. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Coupling with Dimethoxyphenyl Urea: The final step involves the coupling of the sulfonyl indole derivative with 3,4-dimethoxyphenyl isocyanate to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or indole rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(2-((1H-indol-3-yl)sulfonyl)ethyl)urea: Lacks the dimethyl groups on the indole ring.
1-(3,4-Dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)carbonyl)ethyl)urea: Contains a carbonyl group instead of a sulfonyl group.
Uniqueness: 1-(3,4-Dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is unique due to the presence of both the dimethoxyphenyl and dimethylindole groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-14-20(16-7-5-6-8-17(16)24(14)2)30(26,27)12-11-22-21(25)23-15-9-10-18(28-3)19(13-15)29-4/h5-10,13H,11-12H2,1-4H3,(H2,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVRPIQCZXSCHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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